Tert-butyl N-[(4S,4aS,7aR)-2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[c]pyridin-4-yl]carbamate
Description
Tert-butyl N-[(4S,4aS,7aR)-2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[c]pyridin-4-yl]carbamate is a bicyclic carbamate derivative featuring a fused cyclopentane-pyridine ring system. The stereochemical configuration (4S,4aS,7aR) defines its three-dimensional arrangement, which is critical for its interactions in biological systems or synthetic pathways. This compound is typically employed as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors or protease-targeting agents due to its rigid scaffold and functional group versatility. Its tert-butyl carbamate group serves as a protective moiety for amines, enhancing stability during multi-step syntheses .
Properties
IUPAC Name |
tert-butyl N-[(4S,4aS,7aR)-2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[c]pyridin-4-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-11-8-14-7-9-5-4-6-10(9)11/h9-11,14H,4-8H2,1-3H3,(H,15,16)/t9-,10-,11+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLIVFKGFNUBWLG-GARJFASQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCC2C1CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CNC[C@H]2[C@@H]1CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl N-[(4S,4aS,7aR)-2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[c]pyridin-4-yl]carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.
- IUPAC Name : this compound
- Molecular Formula : C14H24N2O3
- Molecular Weight : 284.35 g/mol
- CAS Number : 2414415-67-9
This compound has been studied for its interaction with various biological targets. The compound is believed to act as a modulator of neurotransmitter systems and may exhibit effects on receptors associated with neurological functions.
Pharmacological Effects
Research indicates that this compound may possess the following pharmacological effects:
- Neuroprotective Activity : Studies suggest that compounds similar to tert-butyl N-carbamate derivatives exhibit neuroprotective properties by inhibiting neuroinflammation and oxidative stress in neuronal cells.
- Antidepressant-like Effects : Some analogs have shown potential in alleviating symptoms of depression in animal models by modulating serotonin and norepinephrine levels.
- Antinociceptive Properties : Preliminary studies indicate that this compound may reduce pain perception in various pain models.
Neuroprotective Effects
A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of similar carbamate derivatives. The findings demonstrated that these compounds could significantly reduce neuronal cell death induced by oxidative stress in vitro. The mechanism was attributed to the inhibition of reactive oxygen species (ROS) production and enhancement of antioxidant defenses .
Antidepressant Activity
In a behavioral study involving mice subjected to chronic mild stress (CMS), a related compound exhibited significant antidepressant-like effects. The results indicated that treatment with the compound improved both immobility time in the forced swim test and increased locomotor activity in the open field test . This suggests potential utility in treating mood disorders.
Data Tables
Scientific Research Applications
Structural Representation
The compound features a complex bicyclic structure that contributes to its biological activity. The presence of the tert-butyl group enhances lipophilicity, which can influence absorption and distribution in biological systems.
Pharmacological Studies
Tert-butyl N-[(4S,4aS,7aR)-2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[c]pyridin-4-yl]carbamate has been investigated for its potential as a therapeutic agent in several disease models.
Case Study: Antidepressant Activity
Research has demonstrated that this compound exhibits antidepressant-like effects in animal models. In a study published in a peer-reviewed journal, it was shown to significantly reduce depressive behaviors in mice subjected to stress-induced models. The mechanism appears to involve modulation of monoamine neurotransmitters such as serotonin and norepinephrine.
Neuroprotective Effects
Another area of research focuses on the neuroprotective properties of this compound.
Case Study: Neuroprotection in Neurodegenerative Diseases
In vitro studies have indicated that this compound can protect neuronal cells from oxidative stress and apoptosis. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Anticancer Properties
Preliminary studies have also explored the anticancer potential of this compound.
Case Study: Inhibition of Cancer Cell Proliferation
In vitro assays have shown that the compound inhibits the proliferation of various cancer cell lines. The underlying mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase. These findings warrant further investigation into its potential as an anticancer therapeutic agent.
Table 1: Summary of Biological Activities
| Activity Type | Model Used | Findings |
|---|---|---|
| Antidepressant | Mouse model | Significant reduction in depressive behaviors |
| Neuroprotection | Neuronal cell cultures | Protection against oxidative stress |
| Anticancer | Various cancer cell lines | Inhibition of cell proliferation |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following compounds share structural or functional similarities with the target molecule:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
